![molecular formula C22H29NOSi B14517607 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine CAS No. 62593-98-0](/img/structure/B14517607.png)
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is a chemical compound that belongs to the class of organosilicon compounds It features a morpholine ring substituted with a silyl group, which is further substituted with a 1,2-diphenylethenyl group and two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine typically involves the reaction of morpholine with a silylating agent such as chlorodiethylsilane in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then reacted with 1,2-diphenylethylene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silanes or siloxanes. Substitution reactions can result in the formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of advanced materials, coatings, and adhesives due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine involves its interaction with specific molecular targets and pathways. The silyl group can form stable bonds with various substrates, while the morpholine ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1,2-Diphenylethenyl)(dimethyl)silyl]morpholine
- 4-[(1,2-Diphenylethenyl)(diethyl)silyl]piperidine
- 4-[(1,2-Diphenylethenyl)(diethyl)silyl]pyrrolidine
Uniqueness
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is unique due to its specific combination of a morpholine ring with a silyl group substituted with a 1,2-diphenylethenyl group and two ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
62593-98-0 |
|---|---|
Fórmula molecular |
C22H29NOSi |
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
1,2-diphenylethenyl-diethyl-morpholin-4-ylsilane |
InChI |
InChI=1S/C22H29NOSi/c1-3-25(4-2,23-15-17-24-18-16-23)22(21-13-9-6-10-14-21)19-20-11-7-5-8-12-20/h5-14,19H,3-4,15-18H2,1-2H3 |
Clave InChI |
OVHBNLZLNQNYDK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(C(=CC1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)

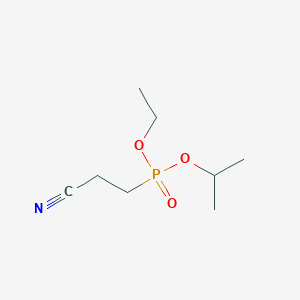
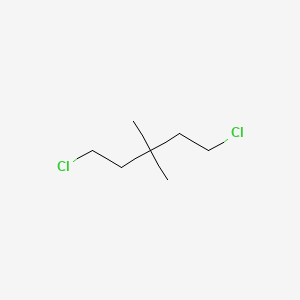
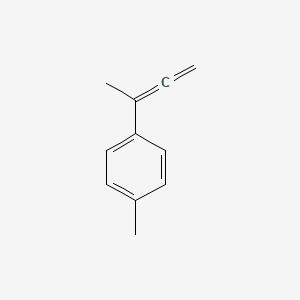
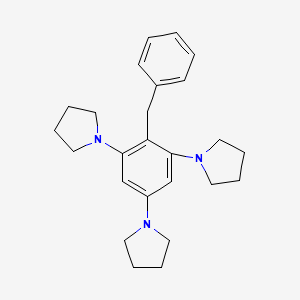
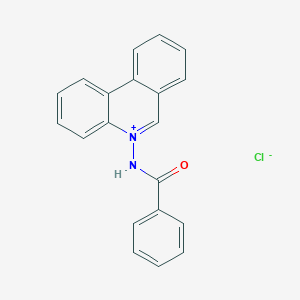
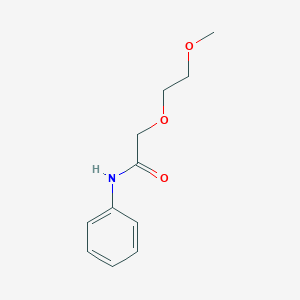




![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
